molecular formula C8H3F4NS B11808860 4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole

4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B11808860
M. Wt: 221.18 g/mol
InChI Key: RHEQBDUGWUIJCO-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic acid, lithium aluminum hydride, and various bases like sodium hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions. The compound’s fluorinated groups enhance its ability to penetrate cell membranes and interact with intracellular targets . Pathways involved include inhibition of DNA synthesis and interference with protein-protein interactions .

Properties

Molecular Formula

C8H3F4NS

Molecular Weight

221.18 g/mol

IUPAC Name

4-fluoro-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3F4NS/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H

InChI Key

RHEQBDUGWUIJCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)F

Origin of Product

United States

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